Sodium 2-(3-chloropyrazin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

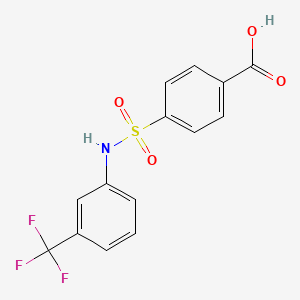

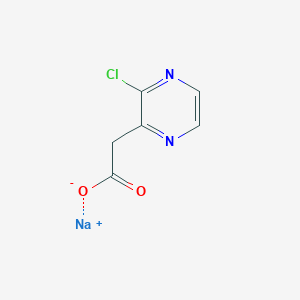

Sodium 2-(3-chloropyrazin-2-yl)acetic acid is a chemical compound with the CAS Number: 1845706-45-7 . It has a molecular weight of 194.55 . The IUPAC name for this compound is sodium 2-(3-chloropyrazin-2-yl)acetate .

Molecular Structure Analysis

The InChI code for Sodium 2-(3-chloropyrazin-2-yl)acetic acid is 1S/C6H5ClN2O2.Na/c7-6-4 (3-5 (10)11)8-1-2-9-6;/h1-2H,3H2, (H,10,11);/q;+1/p-1 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Novel Antagonists Development

Sodium 2-(3-chloropyrazin-2-yl)acetic acid derivatives have been identified as a novel series of ligands for the glycine site of the NMDA receptor, showcasing potent in vivo activity. This was particularly evident in the development of Indeno[1,2-b]pyrazin-2,3-diones, where modifications, including the introduction of a chlorine atom, led to improved anticonvulsant activity without enhancing binding affinity. The alterations suggest a potential reduced recognition by transport systems responsible for the compound's excretion, highlighting its application in developing new therapeutic agents (Jimonet et al., 2000).

Chemical Synthesis and Reactions

The compound's versatility is also demonstrated in chemical synthesis processes. For example, its use has been implicated in the synthesis of new fused coumarin derivatives, showcasing its role in creating biologically active molecules and potential pharmaceuticals (Mohey et al., 2010). Additionally, its application extends to the synthesis of complex pyrrole–pyrazole systems, indicating its utility in creating compounds with potential for diverse biological activities (Attanasi et al., 2001).

Nanotechnology and Material Science

Sodium 2-(3-chloropyrazin-2-yl)acetic acid derivatives have found applications in nanotechnology and materials science. For instance, they have been used in the development of positive-charge functionalized mesoporous silica nanoparticles as nanocarriers for controlled release formulations. This application aims to mitigate environmental impacts by controlling the release of agricultural chemicals, highlighting the compound's role in developing eco-friendly technologies (Cao et al., 2017).

Environmental Applications

Research has also explored the environmental applications of sodium salts derived from chlorocarboxylic acids, including Sodium 2-(3-chloropyrazin-2-yl)acetic acid, in processes such as oligomerization and polymerization. These processes have implications for waste management and recycling, indicating the compound's potential utility in environmental sustainability efforts (Epple & Kirschnick, 1997).

Advanced Materials

Furthermore, the compound has been utilized in the modification of phase inversion processes through chemical reactions to influence membrane properties and morphology. This application is crucial in the development of advanced filtration and separation technologies, showcasing the compound's significance in improving material performance (Wang et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

sodium;2-(3-chloropyrazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTAAEPFBBKWDD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CC(=O)[O-])Cl.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(3-chloropyrazin-2-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)

![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)

![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)

![2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2691001.png)

![7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691002.png)

![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)